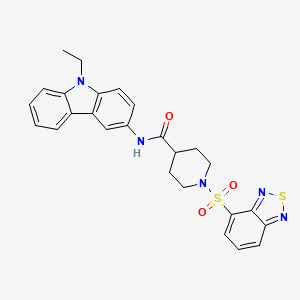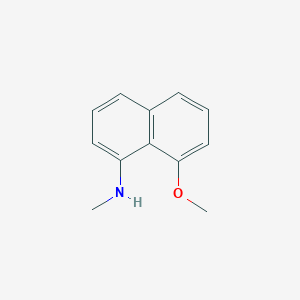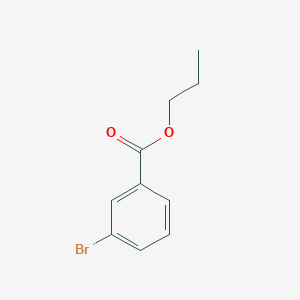
1,3-Di(cyclohexen-1-yl)-2-methylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(cyclohexen-1-yl)-2-methylindolizine, also known as DMCM, is a chemical compound that belongs to the class of indolizines. It is a potent positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. The GABA-A receptor is the target of many drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been extensively studied for its effects on the GABA-A receptor and its potential as a therapeutic agent.
Wirkmechanismus
1,3-Di(cyclohexen-1-yl)-2-methylindolizine acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which is distinct from the site where GABA binds. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to increase the amplitude and duration of GABA-mediated currents in neurons. This leads to an increase in the inhibitory effects of GABA, resulting in sedation, anxiolysis, and anticonvulsant effects. This compound has also been shown to have muscle relaxant effects, which are mediated by the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a useful tool for studying the receptor and its role in the central nervous system. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
One limitation of this compound is its potential toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments. This compound is also a potent sedative, which can affect the behavior of experimental animals.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Di(cyclohexen-1-yl)-2-methylindolizine. One area of interest is the development of novel positive allosteric modulators of the GABA-A receptor that have improved pharmacological properties. Another area of interest is the study of the role of the GABA-A receptor in the pathophysiology of neurological and psychiatric disorders. This compound and other positive allosteric modulators of the GABA-A receptor may have therapeutic potential for these disorders. Finally, the study of the structure and function of the GABA-A receptor and its allosteric modulators is an ongoing area of research that may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
1,3-Di(cyclohexen-1-yl)-2-methylindolizine can be synthesized in several ways. One of the most common methods is the condensation of 2-methylindoline with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong base to form this compound. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has been extensively studied for its effects on the GABA-A receptor. It has been shown to enhance the activity of the receptor and increase the binding affinity of GABA, the natural ligand of the receptor. This results in an increase in the inhibitory effects of GABA in the central nervous system, which can lead to sedation, anxiolysis, and anticonvulsant effects.
Eigenschaften
IUPAC Name |
1,3-di(cyclohexen-1-yl)-2-methylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-16-20(17-10-4-2-5-11-17)19-14-8-9-15-22(19)21(16)18-12-6-3-7-13-18/h8-10,12,14-15H,2-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRRNHSPILFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C3=CCCCC3)C4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)



![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)





